4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane

Description

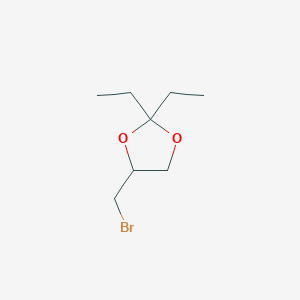

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is a brominated cyclic ether characterized by a 1,3-dioxolane ring substituted with a bromomethyl group at the 4-position and two ethyl groups at the 2-position. The compound’s structure (C₈H₁₅BrO₂) combines the reactivity of a brominated alkyl group with the stability imparted by the dioxolane ring. This scaffold is frequently employed in organic synthesis as an intermediate for nucleophilic substitution reactions, where the bromomethyl group serves as a versatile leaving group.

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

4-(bromomethyl)-2,2-diethyl-1,3-dioxolane |

InChI |

InChI=1S/C8H15BrO2/c1-3-8(4-2)10-6-7(5-9)11-8/h7H,3-6H2,1-2H3 |

InChI Key |

HFTYTPFBXGCOPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCC(O1)CBr)CC |

Origin of Product |

United States |

Preparation Methods

Acetalization of Halogenated 1,2-Propanediols

According to a 1997 patent (US6143908A), the synthesis begins with the acetalization of a 3-halogeno-1,2-propanediol with an aldehyde or ketone under acid catalysis to form 4-halogenomethyl-1,3-dioxolanes. The general formula is:

$$

\text{3-halogeno-1,2-propanediol} + \text{aldehyde/ketone} \xrightarrow{\text{acid catalyst}} \text{4-halogenomethyl-1,3-dioxolane}

$$

- Catalysts: Methanesulfonic acid, p-toluenesulfonic acid monohydrate, hydrogen chloride, sulfuric acid, phosphoric acid, nitric acid, formic acid, trifluoroacetic acid, camphorsulfonic acid, hydrogen bromide in acetic or propionic acid.

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), esters (ethyl acetate), ethers (tetrahydrofuran, 1,4-dioxane), ketones (acetone), nitriles (acetonitrile), halogenated solvents (dichloromethane), water, or mixtures.

- Temperature: 0 °C to reflux of solvent.

- Reaction time: Variable, typically several hours.

This step yields 4-halogenomethyl-1,3-dioxolane intermediates, which can be further transformed.

Halogen Exchange and Bromination

The halogen on the methyl group can be exchanged or introduced by reaction with alkali metal bromides or iodides (e.g., sodium bromide, potassium bromide, sodium iodide, potassium iodide) to improve bromine substitution efficiency.

- Reaction promoters: Alkali metal bromides/iodides (0.05 to 1.1 equivalent relative to halogenomethyl-1,3-dioxolane).

- Solvents: Polar aprotic solvents as above.

- Temperature: 0 °C to reflux.

- Outcome: Formation of 4-bromomethyl-1,3-dioxolane derivatives.

Hydrolysis and Hydrogenolysis to Obtain Alcohols

The 4-acyloxymethyl-1,3-dioxolanes formed can be hydrolyzed with bases such as sodium hydroxide or potassium hydroxide in alcohol or ether solvents to yield 1,3-dioxolane-4-methanol compounds.

Alternatively, catalytic hydrogenolysis under hydrogen atmosphere with reduction catalysts can convert 4-alkoxymethyl-1,3-dioxolanes to the corresponding alcohols.

Specific Preparation of this compound

Starting Materials

- 2,2-Diethyl-1,3-dioxolane: Formed by acetalization of acetaldehyde or related aldehydes with 1,2-diols bearing ethyl substituents.

- Bromomethylation: Introduction of bromomethyl group at the 4-position via halogenation of the methyl group or substitution of a leaving group with bromide.

Patent-Based Methodology

While direct literature on this compound is limited, analogous compounds such as 4-(bromomethyl)-1,3-dioxolane derivatives have been prepared by the following:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | Acid-catalyzed acetalization of halogenated 1,2-propanediol with ketone/aldehyde | Methanesulfonic acid or p-toluenesulfonic acid as catalyst; solvents like dichloromethane or acetone; 0 °C to reflux |

| 2 | Reaction with alkali metal bromide (e.g., KBr) | Halogen exchange to introduce bromine; polar aprotic solvents preferred; 0 °C to reflux |

| 3 | Hydrolysis or hydrogenolysis to obtain alcohol | Use of NaOH, KOH in alcohol solvents or catalytic hydrogenolysis under H2 atmosphere |

This method aligns with the process described in US6143908A and US9029577B2 patents for related 1,3-dioxolane compounds.

Improved Solvent-Free Bromomethylation

A 2008 patent (CA2685797A1) describes an improved synthesis for a related compound, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate, where the bromomethyl group is introduced by reacting a methanesulfonate ester intermediate with a bromomethyl ketone in the absence of solvent under nitrogen bubbling or vacuum to remove acetone byproduct.

- Catalyst: Methanesulfonic acid.

- Conditions: Solvent-free, nitrogen bubbling or under reduced pressure.

- Yield: Improved from 23.7% (solvent) to 64.8% (solvent-free).

- Workup: Extraction with ethyl acetate, washing with water and sodium carbonate solution, crystallization from ethanol and diisopropyl ether.

This approach suggests that solvent-free conditions with efficient removal of byproducts can enhance bromomethylation yields.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Options | Comments |

|---|---|---|

| Starting materials | Halogenated 1,2-propanediol, aldehyde/ketone | For acetalization |

| Catalysts | Methanesulfonic acid, p-toluenesulfonic acid, HCl, sulfuric acid | Acid catalysis essential |

| Solvents | Dichloromethane, acetone, DMF, THF, 1,4-dioxane, esters | Polar aprotic solvents preferred |

| Temperature | 0 °C to reflux (varies by solvent) | Controls reaction rate and selectivity |

| Bromide source | Sodium bromide, potassium bromide | For halogen exchange/bromination |

| Base for hydrolysis | NaOH, KOH | For conversion to alcohol derivatives |

| Reaction atmosphere | Nitrogen bubbling or vacuum (for solvent-free methods) | Enhances yield by removing volatile byproducts |

| Reaction time | Several hours to overnight | Depends on scale and conditions |

| Yield | 23.7% (solvent) to 64.8% (solvent-free improved method) | Significant improvement with optimized conditions |

Research Findings and Notes

- The choice of catalyst and solvent strongly influences the yield and purity of 4-(bromomethyl)-1,3-dioxolane derivatives.

- Solvent-free bromomethylation with nitrogen bubbling or vacuum to remove acetone improves yield and reduces impurities.

- Alkali metal bromides as reaction promoters enhance bromine substitution efficiency.

- Hydrolysis and hydrogenolysis steps allow conversion to alcohol derivatives, useful for further functionalization.

- Temperature control is critical; higher temperatures favor faster reaction but may reduce selectivity.

- Polar aprotic solvents such as DMF and DMSO facilitate halogen exchange reactions.

- The presence of ethyl groups at the 2-position (as in 2,2-diethyl substitution) may require optimization of reaction conditions due to steric effects.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include alcohols and carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Studies: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The compound can also interact with biological macromolecules, potentially inhibiting enzyme activity or altering protein function through covalent modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane

- Structural Difference : Replaces diethyl groups with dimethyl groups at the 2-position.

- Impact: Molecular Weight: Lower molecular weight (C₆H₁₁BrO₂, MW 195.06 vs. C₈H₁₅BrO₂, MW 223.11) . Applications: Widely used in cross-coupling reactions and as a precursor for pharmaceuticals .

4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane

- Structural Difference : Bromine replaced by chlorine.

- Impact :

- Leaving Group Ability : Chlorine is a poorer leaving group than bromine, reducing reactivity in SN2 reactions .

- Stability : Higher thermal stability due to stronger C-Cl bonds compared to C-Br bonds.

- Synthetic Utility : Less favored in reactions requiring facile displacement but useful in controlled functionalization .

2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane

- Structural Difference: Incorporates a bulky aromatic substituent (4-chlorophenoxy group) and a methyl group at the 4-position.

- Impact :

cis-2-Bromomethyl-4-methyl-1,3-dioxolane

- Structural Difference : Bromomethyl and methyl groups in cis configuration on the dioxolane ring.

- Impact :

4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane

- Structural Difference : Bromine on an ethyl chain instead of a methyl group.

- Impact :

Comparative Data Table

Biological Activity

4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane is a compound belonging to the dioxolane family, characterized by its unique structure that includes a bromomethyl group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and applications.

The compound is a colorless liquid with a distinctive odor, commonly used as an intermediate in organic synthesis. Its molecular formula is , and it features a 1,3-dioxolane ring structure that contributes to its reactivity and biological interactions.

Target of Action : this compound can react with magnesium in tetrahydrofuran to form a Grignard reagent, which is crucial for various synthetic pathways in organic chemistry.

Biochemical Pathways : The compound plays a significant role in synthesizing biologically active molecules, including 1,4-benzoxazepine derivatives. These derivatives have been studied for their pharmacological properties, including enzyme inhibition and receptor modulation .

Biological Activity

Research indicates that compounds within the dioxolane category can exhibit a broad spectrum of biological activities:

- Antibacterial Activity : Studies have shown that derivatives of 1,3-dioxolanes possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

- Antifungal Activity : Similar to antibacterial effects, some dioxolane derivatives have shown promising antifungal activity against pathogens such as Candida albicans .

- Cytotoxicity : The biological evaluation of related compounds has revealed selective cytotoxic effects on specific cancer cell lines while sparing normal cells. For example, certain derivatives exhibited low nanomolar inhibitory activities against human purine nucleoside phosphorylase (hPNP) and Mycobacterium tuberculosis PNP .

Case Studies

A series of studies have investigated the biological activity of this compound and its derivatives:

- Synthesis and Evaluation of Antibacterial Compounds :

- Cytotoxicity Assessment :

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and interactions with biological systems. Factors such as solubility, stability under physiological conditions, and metabolic pathways play crucial roles in determining its bioavailability and therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 4-(Bromomethyl)-2,2-diethyl-1,3-dioxolane, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or acid-catalyzed alkylation. A common approach is reacting 2,2-diethyl-1,3-dioxolane with a bromomethylating agent (e.g., N-bromosuccinimide) under controlled conditions. Optimization strategies include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) improve reaction efficiency .

- Temperature control : Maintaining 40–60°C minimizes side reactions .

- Purification : Column chromatography with ethyl acetate/hexane mixtures yields >95% purity .

Key monitoring tools: TLC for progress tracking and GC-MS for purity assessment.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Core techniques include:

Q. How should this compound be stored to ensure stability?

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation .

- Decomposition risks : Hydrolysis in humid conditions forms 2,2-diethyl-1,3-dioxolane-4-methanol; monitor via periodic NMR .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions involving this compound?

The bromomethyl group undergoes SN2 reactions due to steric accessibility, while the dioxolane ring’s electron-withdrawing nature stabilizes transition states. Mechanistic studies suggest:

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Q. What are the contradictions in reported biological activities of structurally similar dioxolane derivatives?

- Halogen positioning : 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane shows higher cytotoxicity than fluoro-only analogs, likely due to enhanced electrophilicity .

- Data discrepancies : Variability in IC₅₀ values across studies may arise from assay conditions (e.g., cell line specificity) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.